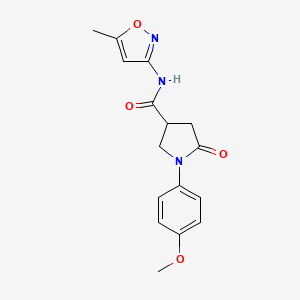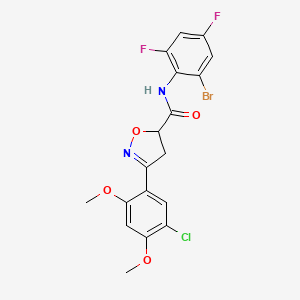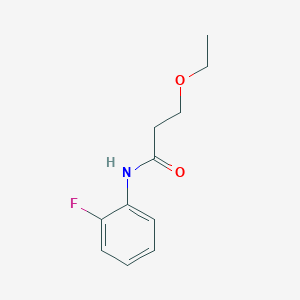
1-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MMPI, is a chemical compound that has been the subject of numerous scientific research studies. This compound is a small molecule inhibitor of matrix metalloproteinases (MMPs), which are enzymes that play a crucial role in the breakdown of extracellular matrix (ECM) proteins. The inhibition of MMPs has been linked to various physiological and pathological processes, making MMPI a promising candidate for therapeutic intervention.
Mecanismo De Acción
The mechanism of action of 1-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide involves the inhibition of MMPs, which are zinc-dependent enzymes that play a crucial role in ECM turnover. MMPs are involved in numerous physiological and pathological processes, including tissue remodeling, wound healing, and cancer progression. This compound binds to the active site of MMPs and prevents their catalytic activity, leading to the inhibition of ECM degradation.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including the inhibition of MMP activity, the reduction of cancer cell invasion, and the preservation of cartilage in joints. In addition, this compound has been shown to have anti-inflammatory effects, which may contribute to its potential therapeutic benefits in arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for MMPs, which allows for the selective inhibition of these enzymes without affecting other cellular processes. However, this compound has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Direcciones Futuras
There are numerous future directions for the study of 1-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide, including the development of more potent and selective inhibitors, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action at the molecular level. In addition, the use of this compound in combination with other therapeutic agents may enhance its efficacy and reduce potential side effects.
Aplicaciones Científicas De Investigación
1-(4-methoxyphenyl)-N-(5-methyl-3-isoxazolyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, arthritis, and cardiovascular diseases. MMPs have been shown to play a critical role in cancer progression and invasion by facilitating the breakdown of ECM proteins, allowing cancer cells to migrate and invade surrounding tissues. This compound has been shown to inhibit the activity of MMPs and prevent cancer cell invasion in vitro and in vivo.
In addition to cancer, this compound has also been studied for its potential use in the treatment of arthritis. MMPs are involved in the degradation of cartilage in joints, leading to the development of osteoarthritis. This compound has been shown to reduce the degradation of cartilage and improve joint function in animal models of arthritis.
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-N-(5-methyl-1,2-oxazol-3-yl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-10-7-14(18-23-10)17-16(21)11-8-15(20)19(9-11)12-3-5-13(22-2)6-4-12/h3-7,11H,8-9H2,1-2H3,(H,17,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWWLEQAOGZOFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-nitrophenyl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4196439.png)
![12-(2-methoxyphenyl)-8,12-dihydrobenzo[f]pyrimido[4,5-b]quinoline-9,11(7H,10H)-dione](/img/structure/B4196443.png)
![4-(2-methoxyphenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4196446.png)
![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(2-furyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4196453.png)
![N-1-adamantyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4196461.png)
![N-(2-furylmethyl)-2-{[(3-iodo-4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B4196479.png)

![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-2-thiophenecarboxamide](/img/structure/B4196487.png)
![3-chloro-4-[(2-iodobenzyl)oxy]-5-methoxybenzonitrile](/img/structure/B4196496.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]glycinamide](/img/structure/B4196500.png)

![2-{[4-allyl-5-(1-{[(4-methoxyphenyl)acetyl]amino}ethyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B4196513.png)

![3-(5-chloro-2,4-dimethoxyphenyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4196533.png)